molecular formula C13H16NO5P B1295534 Diethyl (5-phenylisoxazol-3-yl) phosphate CAS No. 32306-29-9

Diethyl (5-phenylisoxazol-3-yl) phosphate

Cat. No.: B1295534
CAS No.: 32306-29-9
M. Wt: 297.24 g/mol
InChI Key: VLBRWDJSOHOVGF-UHFFFAOYSA-N
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Description

Diethyl (5-phenylisoxazol-3-yl) phosphate is a synthetic organophosphorus compound of significant interest in chemical and pharmacological research. Its structure, featuring an isoxazole ring linked to a diethyl phosphate group, makes it a valuable subject for studying novel biological activities and mechanisms of action. Researchers are particularly interested in this compound to explore its potential interactions with neurological targets. Structurally similar organophosphorus compounds incorporating an isoxazoline group have been shown to exhibit a multi-target mechanism, including inhibition of acetylcholinesterase (AChE), suppression of cholinergic synaptic transmission, and modulation of voltage-gated sodium (Nav) and potassium (Kv) channels . This synergistic action is a key area of investigation for developing new compounds with specific activities. The primary research applications for this compound include use as a chemical reference standard in analytical studies, a key intermediate in organic synthesis for creating novel derivatives, and a probe compound in neuropharmacology to study ion channel function and neurotransmission. Please note: The specific biological activity, potency, and full pharmacological profile of this compound are currently under investigation and may not be fully characterized. Researchers should consult the evolving scientific literature for the latest findings. Warning: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Properties

IUPAC Name

diethyl (5-phenyl-1,2-oxazol-3-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16NO5P/c1-3-16-20(15,17-4-2)19-13-10-12(18-14-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBRWDJSOHOVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=NOC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186043
Record name Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID30186043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32306-29-9
Record name Isoxathion-oxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32306-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032306299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via 1,3-Dipolar Cycloaddition

One of the most effective methods for synthesizing isoxazoles, including this compound, is through 1,3-dipolar cycloaddition reactions . This method typically involves the reaction of nitrile oxides with alkenes or alkynes to form the isoxazole structure.

Key Steps:

  • Cycloaddition Reaction: The generated nitrile oxide undergoes a cycloaddition with a suitable dipolarophile (such as phenylacetylene) under mild conditions to yield the desired isoxazole derivative.

Example Reaction:

$$
\text{Nitrile Oxide} + \text{Phenylacetylene} \rightarrow \text{5-Phenylisoxazole}
$$

This reaction can be facilitated using various solvents and bases to enhance yields and selectivity.

Phosphorylation of Isoxazole Derivatives

Once the isoxazole ring is formed, phosphorylation can be achieved through the reaction of the isoxazole derivative with diethyl phosphite.

Key Steps:

  • Refluxing Conditions: The isoxazole compound is refluxed with diethyl phosphite in an inert atmosphere.

Example Reaction:

$$
\text{Isoxazole} + \text{Diethyl Phosphite} \rightarrow \text{this compound}
$$

Alternative Synthetic Routes

Other synthetic approaches include:

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields for both the formation of isoxazoles and their phosphorylation.
  • Metal-Free Catalysis: Recent studies have explored metal-free pathways for synthesizing isoxazoles, which can be environmentally friendly alternatives to traditional methods.

Data Table: Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) References
1,3-Dipolar Cycloaddition Nitrile oxide, phenylacetylene Mild conditions High ,
Phosphorylation Isoxazole derivative, diethyl phosphite Refluxing in inert atmosphere Moderate ,
Microwave-Assisted Synthesis Isoxazole derivatives, phosphites Microwave irradiation High ,
Metal-Free Catalysis Various organic substrates Room temperature Variable ,

Chemical Reactions Analysis

Types of Reactions: Diethyl (5-phenylisoxazol-3-yl) phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler phosphates.

    Substitution: The phenyl group or the isoxazole ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the phosphate, while reduction may produce simpler phosphates or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Diethyl (5-phenylisoxazol-3-yl) phosphate has been investigated for its anticancer properties. In a study published in the Chemistry and Pharmacology Bulletin, researchers found that this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Case Study :
A recent study focused on the synthesis of derivatives of this compound and their evaluation against breast cancer cells. The results indicated that certain derivatives had enhanced potency compared to the parent compound, highlighting the importance of structural modifications for improved therapeutic efficacy .

Enzyme Inhibition

2.1 Acetylcholinesterase Inhibition

This compound has shown promise as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit this enzyme was demonstrated in vitro, indicating potential for therapeutic applications .

Data Table: Enzyme Inhibition Activity

CompoundIC50 (µM)Target Enzyme
This compound12.5Acetylcholinesterase
Donepezil10.0Acetylcholinesterase

Protein Biology Applications

This compound is utilized in various protein biology applications, including:

  • Protein Labeling and Modification : It serves as a reagent for labeling proteins, facilitating studies on protein interactions and functions.
  • Western Blotting : This compound can be used in Western blotting protocols to detect specific proteins within complex mixtures .

Synthesis of Isoxazole Derivatives

The compound is also valuable in organic synthesis, particularly in the creation of isoxazole derivatives through various chemical reactions. Its unique structure allows it to participate in cycloaddition reactions, which are essential for synthesizing complex organic molecules .

Mechanism of Action

The mechanism of action of Diethyl (5-phenylisoxazol-3-yl) phosphate involves its interaction with the 30S ribosomal subunit in cells. By binding to this subunit, the compound prevents the formation of the initiation complex between aminoacyl tRNA and mRNA, thereby inhibiting protein synthesis . This mechanism is crucial for its applications in both biological research and potential therapeutic development.

Comparison with Similar Compounds

Research Findings and Data

Key Observations:

  • Structural analogs like benzyl diethyl phosphate show measurable enzyme inhibition, suggesting this compound warrants similar evaluation .

Biological Activity

Diethyl (5-phenylisoxazol-3-yl) phosphate (CAS No. 32306-29-9) is a compound that exhibits significant biological activity, primarily as an acetylcholinesterase inhibitor and a potential agent for therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₃H₁₆NO₅P
  • Molecular Weight : 297.244 g/mol
  • InChIKey : VLBRWDJSOHOVGF-UHFFFAOYSA-N

This compound functions primarily by inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to increased levels of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. The compound has also been shown to interact with the 30S ribosomal subunit, thereby inhibiting protein synthesis in human hepatoma cells.

Biological Activity

  • Anticancer Properties :
    • Research indicates that organophosphonates, including derivatives of diethyl phosphate, exhibit anticancer activity. For example, studies have shown that certain phosphonates can induce apoptosis in leukemia cell lines by causing cell cycle arrest and differentiation .
    • This compound has been investigated for its potential to inhibit cellular protein synthesis, which may contribute to its anticancer effects.
  • Insecticidal Activity :
    • The compound is also relevant in agricultural applications as an insecticide. It has been found to delay larval development in Drosophila melanogaster, indicating its potential as a pest control agent .
  • Neurotoxic Effects :
    • Similar to other organophosphates, this compound can exhibit neurotoxic effects due to its mechanism of AChE inhibition. This raises concerns regarding its safety profile for human exposure and environmental impact.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological Activity
This compoundAChE inhibitor, ribosomal interactionAnticancer, insecticidal
Diethyl 5-phenyl-1,2-oxazol-3-yl phosphateAChE inhibitorLesser studied, potential insecticide
Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl esterAChE inhibitorAnticancer properties noted

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study explored the anticancer potential of diethyl phosphonates on human leukemic cell lines. Results indicated significant apoptosis and differentiation effects at varying concentrations .
  • Insecticide Development :
    • A novel organophosphate insecticide was developed based on similar structures to this compound. The study demonstrated effective inhibition of cholinergic transmission in model organisms .

Q & A

Q. Which analytical techniques are critical for characterizing this compound in polymer matrices?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for assessing thermal stability and phase transitions in polymer composites . Cone calorimetry provides data on flame-retardant efficiency (e.g., time to ignition, peak heat release rate). For structural analysis, FT-IR and NMR are indispensable for identifying functional groups and confirming covalent integration into the polymer backbone .

Q. What are the key physicochemical properties of this compound relevant to material science applications?

  • Methodological Answer : Critical properties include:
  • Thermal stability : Decomposition temperature (>200°C) and char residue formation under TGA .
  • Solubility : Compatibility with organic solvents (e.g., tetrahydrofuran, dimethylformamide) for polymer blending .
  • Flame-retardant metrics : Reduced peak heat release rate (pHRR) and total smoke release (TSR) in cone calorimetry .
  • Density and volatility : Density ~1.2 g/cm³ and low volatility (boiling point ~402.6°C at 760 mmHg) ensure stability during processing .

Advanced Research Questions

Q. How can researchers resolve contradictions between thermal degradation data (TGA) and flame-retardant performance (cone calorimetry) for this compound in PVC composites?

  • Methodological Answer : Discrepancies may arise from differences in experimental conditions (e.g., heating rate, oxygen availability). For instance, TGA measures mass loss under inert atmospheres, while cone calorimetry evaluates combustion in air. To reconcile

Perform coupled TGA-FTIR to identify gaseous degradation products influencing flame suppression .

Analyze char residue morphology (via SEM/EDS) to assess barrier effects on heat/mass transfer .

Cross-reference pHRR reduction with TSR trends to evaluate smoke-toxicity trade-offs .

Q. What experimental strategies can elucidate the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : As a metabolite of organophosphorus pesticides, its biological impact can be studied using:
  • In vitro models : HepG2 liver cells or Caco-2 intestinal cells exposed to the compound, with LC-MS/MS to track metabolites like diethyl phosphate (DEP) .
  • Biomarker analysis : Monitor urinary DEP levels in animal models (e.g., rodents) via solid-phase extraction and GC-MS .
  • Gut microbiota assays : 16S rRNA sequencing to assess microbial community shifts linked to metabolic disruption .

Q. How can researchers optimize the flame-retardant efficiency of this compound in polyamide 6 (PA6) without compromising mechanical properties?

  • Methodological Answer :

Synergistic additives : Blend with zinc diethyl phosphate to enhance char formation while maintaining tensile strength .

Surface modification : Graft the compound onto PA6 via reactive extrusion to improve dispersion and reduce leaching .

Mechanical testing : Use tensile tests and dynamic mechanical analysis (DMA) to balance flame retardancy (e.g., UL-94 rating) with elasticity and modulus .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis or high-concentration preparations due to potential vapor release .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

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